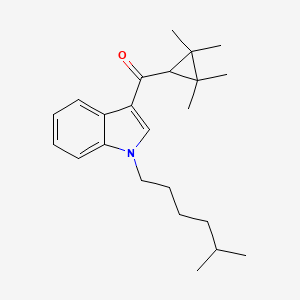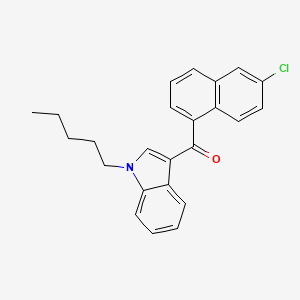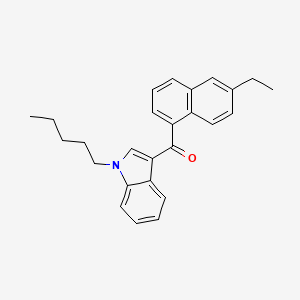
(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-methylhexyl) analog differs from UR-144 by having a methyl group at the end of the alkane chain. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
1. Regulatory Classification and Controls
The substance (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, closely related to the queried compound, has been placed into Schedule I of the Controlled Substances Act. This classification addresses its regulatory controls and the administrative, civil, and criminal sanctions applicable to handlers of such substances (Federal register, 2016).
2. Identification and Characterization
A study identified the synthetic cannabinoid UR-144, structurally similar to the queried compound, in commercial 'legal high' products. Along with UR-144, six related compounds were detected, highlighting the diversity and complexity of such substances in commercial products (Drug testing and analysis, 2013).
3. Genotoxic Properties
Research has investigated the genotoxic properties of XLR-11, a compound structurally akin to the queried molecule. This study provided insights into the DNA-damaging properties of such drugs in different experimental systems, contributing to understanding their potential health risks (Archives of Toxicology, 2016).
4. Structural Elucidation of Related Compounds
A study identified a new isomer of a tetramethylcyclopropoylindole, related to the queried compound. This research contributed to the structural knowledge and potential synthesis pathways of such substances (Forensic science international, 2014).
5. Metabolic Profiling
The metabolism of XLR-11, a compound closely related to the queried chemical, was studied in human urine and hepatoma cells. This research is significant for understanding the biotransformation and potential detection of such substances in biological matrices (Drug testing and analysis, 2015).
Propriétés
Formule moléculaire |
C23H33NO |
|---|---|
Poids moléculaire |
339.5 |
Nom IUPAC |
[1-(5-methylhexyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C23H33NO/c1-16(2)11-9-10-14-24-15-18(17-12-7-8-13-19(17)24)20(25)21-22(3,4)23(21,5)6/h7-8,12-13,15-16,21H,9-11,14H2,1-6H3 |
Clé InChI |
JOVRITWYDROVAQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C |
Synonymes |
(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






